Biotin-36-dctp is classified as a nucleotide analog, specifically a modified form of deoxycytidine triphosphate. It is synthesized through various biochemical methods involving the attachment of biotin to the nucleotide structure. The compound is primarily sourced from commercial suppliers specializing in nucleotides and bioconjugates, such as Jena Bioscience and BOC Sciences .
The synthesis of Biotin-36-dctp can be achieved through both chemical and enzymatic methods.
Chemical Synthesis:
Enzymatic Synthesis:
Biotin-36-dctp features a complex molecular structure characterized by:
The presence of the biotin group allows for strong non-covalent interactions with streptavidin, making it highly useful in various biochemical assays .
Biotin-36-dctp participates in several key chemical reactions:
The mechanism of action for Biotin-36-dctp primarily revolves around its role as a substrate in DNA synthesis:
Biotin-36-dctp exhibits several notable physical and chemical properties:
Biotin-36-dctp has diverse applications in molecular biology and biotechnology:
The scientific evolution of biotinylated nucleotides commenced with pioneering work in the early 1980s, when Langer and colleagues first demonstrated the enzymatic incorporation of biotin-dUTP into DNA probes. This foundational research established biotin as a viable non-radioactive label for nucleic acid detection, overcoming significant limitations associated with radioisotopic methods including safety concerns, short probe stability, and regulatory challenges. Initial designs featured minimal spacer arms (3-7 atoms) between the nucleotide base and biotin moiety, which frequently resulted in steric interference during streptavidin binding, particularly in applications requiring deep macromolecular access [2].
The 1990s witnessed strategic molecular redesigns focused on spacer arm elongation to optimize detection efficiency. Biotin-11-dUTP emerged as an early standard, featuring an 11-atom spacer that significantly improved streptavidin accessibility. Subsequent innovations produced analogs with 14-atom (biotin-14-dATP), 16-atom (biotin-16-dUTP), and 21-atom spacers, each extending the spatial separation between the nucleotide backbone and biotin's recognition domains. These incremental advancements consistently demonstrated that spacer lengths exceeding 10 atoms substantially enhanced binding efficiency while maintaining polymerase compatibility. Biotin-36-dCTP represents the current pinnacle of this design philosophy, incorporating an extended 36-atom spacer to maximize spatial freedom in sterically constrained applications [2] [3] [7].
Table 1: Evolution of Biotinylated Nucleotides by Spacer Length
Spacer Length (Atoms) | Representative Analogs | Primary Application Advantages | Technical Limitations |
---|---|---|---|
3-7 | Early biotin-dUTP | Efficient polymerase incorporation | Severe steric hindrance |
11 | Biotin-11-dUTP | Balanced incorporation and detection | Moderate steric interference |
14 | Biotin-14-dATP/dCTP | Improved detection sensitivity | Partial accessibility issues |
16 | Biotin-16-UTP | Optimal for RNA labeling | Reduced incorporation rate |
21 | Biotin-21-phosphoramidite | Oligonucleotide synthesis | Chemical coupling required |
36 | Biotin-36-dCTP | Superior accessibility in chromatin applications | Low polymerase efficiency |
Biotin-36-dCTP occupies a specialized niche in contemporary experimental genomics where spatial accessibility constraints preclude the use of conventional biotinylated nucleotides. Its exceptional 36-atom spacer enables efficient streptavidin binding even when incorporated within chromatin-dense regions or complex nucleic acid structures. This property has proven indispensable in chromosome conformation capture techniques, particularly Hi-C methodologies, where biotinylation occurs at restriction-enzyme-digested chromatin junctions in spatially constrained nuclear environments. The extended tether allows streptavidin-coated beads to efficiently capture interacting chromatin fragments without steric interference from histones and chromatin-associated proteins [7].
Beyond chromatin applications, biotin-36-dCTP provides critical advantages in single-molecule imaging and detection platforms where target molecules may be partially obscured by cellular structures or immobilization matrices. The compound's extended spacer minimizes conformational distortion during surface binding, preserving biomolecular orientation and detection sensitivity. Recent adaptations have employed biotin-36-dCTP in advanced nanopore sequencing approaches, leveraging its reliable streptavidin binding for molecular tethering and controlled translocation through protein nanopores [3].
Within the spectrum of biotinylated cytosine analogs, biotin-36-dCTP demonstrates distinctive biochemical properties that define its specialized applications. The molecular configuration features biotin conjugation at the N4-position of the cytosine base, preserving the hydrogen-bonding face critical for base-pairing fidelity during polymerase-mediated incorporation. Unlike uracil derivatives modified at the C5 position, which minimally disrupt base pairing, cytosine modifications at the N4 position present greater challenges to polymerase recognition. This inherent property results in reduced incorporation kinetics compared to both natural dCTP and biotin-dUTP analogs, necessitating enzymatic optimization for efficient labeling [2] [5].
The compound's most distinguishing feature remains its extended 36-atom spacer, which provides approximately 15 nm of spatial separation between incorporated nucleotides and streptavidin binding partners. This substantially exceeds the 4-6 nm distances afforded by standard analogs (biotin-14-dCTP, biotin-16-dCTP), conferring unparalleled advantages in spatial resolution for applications requiring deep molecular access. However, this design comes with inherent tradeoffs: the extended hydrocarbon chain increases molecular hydrophobicity and may reduce aqueous solubility under certain experimental conditions. Additionally, the spacer's length and flexibility can contribute to increased nonspecific binding in complex biological mixtures compared to shorter analogs [3] [7].
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